molecular formula C18H18N2O5S B11704448 ethyl 2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11704448
M. Wt: 374.4 g/mol
InChI Key: YJZMOLJYKFZGQK-VXLYETTFSA-N
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Description

Ethyl 2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene core. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties .

Preparation Methods

The synthesis of ethyl 2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently . Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies in biochemistry and pharmacology.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in antimicrobial and anticancer applications.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzothiophene core may also play a role in binding to specific enzymes or receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar compounds include other benzothiophene derivatives such as:

  • Ethyl 2-{[(E)-(2-chloro-4-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Ethyl 2-{[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate . These compounds share structural similarities but differ in their substituents, which can significantly affect their chemical properties and biological activities. The unique combination of functional groups in ethyl 2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate contributes to its distinct reactivity and potential applications.

Biological Activity

Ethyl 2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound notable for its potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structural features:

  • Molecular Formula : C16H18N2O4S
  • Molar Mass : 342.39 g/mol
  • IUPAC Name : this compound

The structure includes a benzothiophene core, which is known for various pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate varying degrees of antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Compound A12864
Compound B256128
Ethyl Compound>256>256

The effectiveness of this compound against these pathogens remains to be thoroughly evaluated.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes. Notably, it may exhibit activity against cholinesterases (AChE and BChE), which are critical in neuropharmacology.

In a study assessing related compounds:

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity Ratio
Compound X1.90 ± 0.160.084 ± 0.00822.6
Ethyl CompoundTBDTBDTBD

The selectivity towards BChE suggests potential use in treating conditions like Alzheimer's disease by preventing the breakdown of acetylcholine.

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. This compound may exhibit significant antioxidant effects as indicated by assays such as ABTS and DPPH.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : By inhibiting cholinesterases, it may enhance cholinergic signaling.
  • Antimicrobial Action : The interaction with bacterial cell walls or membranes could disrupt their integrity.
  • Antioxidant Mechanisms : Scavenging free radicals and chelating metal ions may contribute to its protective effects against oxidative damage.

Study on Antimicrobial Properties

A recent study demonstrated that a series of benzothiophene derivatives showed promising antimicrobial activity. The study highlighted the importance of structural modifications in enhancing efficacy:

"The rigidity imposed by the acylhydrazone moiety is critical to the biological activity" .

Cholinesterase Inhibition Assessment

Another investigation focused on the cholinesterase inhibitory activities of similar compounds:

"Compounds demonstrated high selectivity for BChE over AChE" . This suggests potential therapeutic applications in neurodegenerative diseases.

Properties

Molecular Formula

C18H18N2O5S

Molecular Weight

374.4 g/mol

IUPAC Name

ethyl 2-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H18N2O5S/c1-2-25-18(22)16-13-5-3-4-6-15(13)26-17(16)19-10-11-9-12(20(23)24)7-8-14(11)21/h7-10,21H,2-6H2,1H3/b19-10+

InChI Key

YJZMOLJYKFZGQK-VXLYETTFSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

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